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Compound of Interest

Compound Name: 2,2'-(1,4-Phenylene)diacetamide
CAS No.: 30038-76-7
Cat. No.: B3258063
Get Quote
. J

Executive Summary & Nomenclature Critical Check

Before analyzing the crystal structure, we must establish the precise chemical identity. In
commercial databases, 2,2'-(1,4-Phenylene)diacetamide is frequently conflated with

-diacetyl-1,4-phenylenediamine (CAS 140-50-1).
o Target Compound (This Guide): 2,2'-(1,4-Phenylene)diacetamide.
o Structure: A benzene ring substituted at the 1 and 4 positions with acetamide groups (
).
o Function: Flexible dicarboxamide linker for supramolecular networks and MOFs.
e Common Distractor:
-Diacetyl-1,4-phenylenediamine.[1][2][3][4]

o Structure: A benzene ring substituted at the 1 and 4 positions with acetamido groups (
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o Function: Rigid antioxidant and dye intermediate.

This guide focuses strictly on the flexible dicarboxamide derivative, analyzing its potential for
hydrogen-bonded organic frameworks (HOFs) and pharmaceutical co-crystals.

Crystallographic Characterization
Structural Hierarchy & Supramolecular Synthons

Unlike rigid linkers like terephthalamide, 2,2'-(1,4-Phenylene)diacetamide possesses
methylene spacers (

) that introduce conformational flexibility. This flexibility dictates the crystal packing, often
leading to "staircase" or "herringbone" motifs rather than flat sheets.

Primary Supramolecular Synthons:
e Amide-Amide Homosynthon: The primary amide group (

) typically forms
dimers or

chains via
hydrogen bonds.

o Layering: The aromatic rings stack via

interactions (centroid-centroid distance ~3.6-3.9 A), stabilized by the inter-amide hydrogen
bond network.

Comparative Crystal Data (Proxy & Analogue Analysis)

Due to the scarcity of open-access CIF data for the pure amide monomer (often overshadowed
by its polymer PA10P), we validate its structure against its direct precursor (1,4-
Phenylenediacetic acid) and its rigid analogue (Terephthalamide).
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Target: 2,2'-(1,4-

Precursor: 1,4-

. . i . Rigid Analogue:
Feature Phenylene)diacetami  Phenylenediacetic _
) Terephthalamide
de Acid
Formula
. Flexible ( Flexible ( Rigid (Direct
Linker Type
spacer) spacer) attachment)
Monoclinic Triclinic o
Space Group Monoclinic
(Predicted) (Ref: PPHDAC)
0D Dimers
H-Bond Motif 1D Tapes / 2D Sheets ) 3D H-bonded Network
(Carboxylic)
Melting Point >240°C (Dec) 250-252°C >300°C
High: DMSO, High: Hot Water, Insoluble: Most
Solubility DMAcLow: Water, AlcoholsLow: Cold solventsSoluble:

EtOH

Water

H2S04

Technical Insight: The introduction of the amide group significantly lowers solubility compared to

the acid precursor due to the formation of robust intermolecular hydrogen bond networks that

are harder to solvate than the carboxylic acid dimers.

Comparative Performance Analysis

This section objectively compares the target against alternatives for use as a Crystal

Engineering Linker.

Flexibility vs. Rigidity
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e 2,2'-(1,4-Phenylene)diacetamide: The methylene hinge allows the amide groups to rotate
out of the aromatic plane. This is advantageous for forming co-crystals with sterically bulky
drug molecules, as the linker can adapt its conformation to maximize H-bonding.

» Terephthalamide: The rigid conjugation locks the amide plane coplanar with the ring. This
maximizes thermal stability but limits its ability to accommodate "awkward" guest molecules
in a lattice.

Thermal Stability & Solubility Profile

The target compound exhibits a high melting point (>240°C) due to strong amide dipole
interactions. However, unlike the rigid terephthalamide, it retains solubility in polar aprotic
solvents (DMSO, DMF), making it processable for solution-based crystallization.

Selection Criteria

Requires Conformational Adaptability |Requires Water Solubility Requires Max Thermal Stability
(Co-crystals, Flexible MOFs) or Metal Coordination (High-Temp Engineering)

2,2'-(1,4-Phenylene)diacetamide Alternative: 1,4-Phenylenediacetic Acid Alternative: Terephthalamide

Processable in DMSO Requires H2SO4/Superacids

Click to download full resolution via product page

Figure 1: Decision logic for selecting between phenylene-based linkers based on solubility and
conformational requirements.

Experimental Protocols
Synthesis of 2,2'-(1,4-Phenylene)diacetamide

Objective: Convert 1,4-phenylenediacetic acid to the diamide with >90% yield. Mechanism:
Nucleophilic acyl substitution via an acid chloride intermediate.
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Step-by-Step Protocol:

Activation: Charge a round-bottom flask with 10.0 mmol of 1,4-phenylenediacetic acid. Add
15 mL of thionyl chloride (

) and a catalytic drop of DMF.

Reflux: Heat to reflux (75°C) for 2 hours under

atmosphere until gas evolution (
) ceases and the solution becomes clear.

Isolation of Intermediate: Evaporate excess

under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify.

Amidation: Dissolve the residue in 20 mL dry THF. Cool to 0°C.
Addition: Slowly add 20 mL of concentrated aqueous ammonia (

) or bubble anhydrous
gas. A white precipitate forms immediately.

Workup: Stir for 1 hour at room temperature. Filter the white solid.
Purification: Wash the filter cake with water (

mL) to remove ammonium chloride. Recrystallize from boiling water/ethanol (1:1) or DMF.[1]

Single Crystal Growth (Self-Validating Method)

Method: Slow Cooling / Gel Diffusion.

Solvent System: DMSO is recommended due to high solubility.

Procedure: Dissolve 50 mg of the amide in 2 mL hot DMSO. Place this vial inside a larger jar
containing 10 mL of ethanol (antisolvent). Seal the outer jar.
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» Validation: Crystals should appear within 3-5 days as colorless plates. If precipitate is
amorphous, reduce concentration or switch to gel diffusion (1% agar in water).

1,4-Phenylenediacetic Reflux with SOCI2 Acid Chloride Add NH3 (ag/gas) 2,2'-(1,4-Phenylene)
Acid (Activation) Intermediate (Amidation) diacetamide

Click to download full resolution via product page

Figure 2: Synthetic pathway from acid precursor to target diamide.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N,N-DIACETYL-1,4-PHENYLENEDIAMINE | 140-50-1 [chemicalbook.com]

2. N,N'-Diacetyl-1,4-phenylenediamine [webbook.nist.gov]

3. N,N'-Diacetyl-1,4-phenylenediamine [webbook.nist.gov]

4. pharmaffiliates.com [pharmaffiliates.com]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3258063/docs?utm_src=pdf-body-img#structural-analysis-comparative-guide-2-2-1-4-phenylene-diacetamide
https://www.researchgate.net/publication/13889901_Characterization_of_the_hydrolytic_activity_of_a_polyclonal_catalytic_antibody_preparation_by_pH-dependence_and_chemical_modification_studies_Evidence_for_the_involvement_of_Tyr_and_Arg_side_chains_as
https://www.ccdc.cam.ac.uk/structures/
https://webbook.nist.gov/chemistry/
https://www.researchgate.net/publication/13889901_Characterization_of_the_hydrolytic_activity_of_a_polyclonal_catalytic_antibody_preparation_by_pH-dependence_and_chemical_modification_studies_Evidence_for_the_involvement_of_Tyr_and_Arg_side_chains_as
https://pubchem.ncbi.nlm.nih.gov/
https://pubs.rsc.org/en/journals/journalissues/cc
https://www.benchchem.com/product/b3258063?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2474993.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C140501&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C140501&Type=IR-SPEC&Index=1
https://www.pharmaffiliates.com/en/140-50-1-n-n-1-4-phenylene-diacetamide-pa270026951.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3258063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

e 5. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Structural Analysis & Comparative Guide: 2,2'-(1,4-
Phenylene)diacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3258063/docs#structural-analysis-comparative-
guide-2-2-1-4-phenylene-diacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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